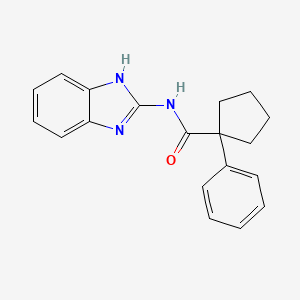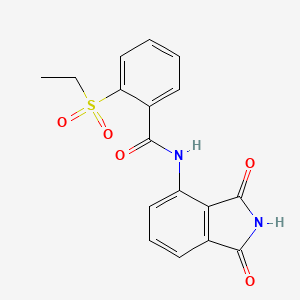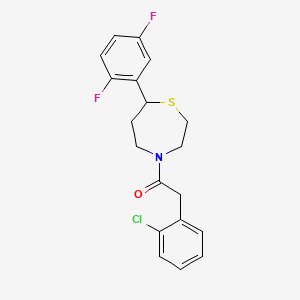
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound formed by the fusion of benzene and imidazole rings.
Mecanismo De Acción
Target of Action
The primary target of N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, also known as N-BENZIMIDAZOL-2-YL(PHENYLCYCLOPENTYL)FORMAMIDE, is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to conformational changes that increase the protein’s catalytic action . This results in an increased rate of conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase affects the glycolysis pathway and glucose metabolism . By increasing the rate of conversion of glucose to glucose-6-phosphate, it effectively promotes the utilization of glucose, thereby helping to regulate blood sugar levels. This has significant implications for the management of type-2 diabetes .
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism, which can help to regulate blood sugar levels . This can be particularly beneficial in the management of type-2 diabetes, where the body’s ability to regulate blood sugar is impaired .
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The specific enzymes, proteins, and other biomolecules that N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide interacts with are yet to be identified.
Cellular Effects
Some benzimidazole derivatives have shown cytotoxicity in breast cancer cells and hepatocellular carcinoma cells
Molecular Mechanism
Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a similar core structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
1-Phenylbenzimidazole: A derivative with a phenyl group at the 1-position.
Uniqueness
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the cyclopentane ring fused to the benzimidazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and mechanisms of action .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17(22-18-20-15-10-4-5-11-16(15)21-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHOPKSKOPLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(3-fluorophenyl)methoxy]amine](/img/structure/B2821217.png)
![4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2821218.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2821220.png)
![ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2821223.png)



![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)
![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)

methyl}phenol](/img/structure/B2821232.png)
